Dpc-nhss - 100839-37-0

Dpc-nhss

Catalog Number: EVT-1165379
CAS Number: 100839-37-0
Molecular Formula: C42H31N3O9S3
Molecular Weight: 817.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dpc-nhss is often studied in the context of its biological implications, particularly in relation to endogenous aldehyde-induced DNA-protein crosslinks. These crosslinks are formed when aldehydes react with nucleophilic sites on proteins and DNA, leading to potential disruptions in genetic processes. The classification of Dpc-nhss falls under biochemical agents used for studying DNA damage and repair mechanisms, particularly in the context of diseases associated with defective repair pathways, such as progeria syndromes and Cockayne syndrome .

Synthesis Analysis

The synthesis of Dpc-nhss typically involves several chemical reactions tailored to create the desired dipeptide structure with the N-hydroxysuccinimide moiety. The following synthesis pathway outlines the general approach:

  1. Starting Materials: The synthesis begins with readily available amino acids or peptides.
  2. Activation: The carboxyl group of the amino acid is activated using coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-disuccinimidyl carbonate.
  3. Formation of Dipeptide: The activated amino acid is coupled with an amine-containing partner to form a dipeptide.
  4. N-Hydroxysuccinimide Modification: The resulting dipeptide undergoes further modification to introduce the N-hydroxysuccinimide group, which enhances its reactivity towards nucleophiles .

Key technical parameters include reaction temperature, solvent choice (often dimethylformamide or acetonitrile), and pH control during the coupling reactions to ensure optimal yields.

Molecular Structure Analysis

The molecular structure of Dpc-nhss can be described as follows:

  • Composition: It consists of two amino acid residues linked by a peptide bond, with an N-hydroxysuccinimide moiety attached.
  • Structural Features: The compound contains a cyclic succinimide ring that plays a critical role in its reactivity. This structure allows for efficient conjugation with nucleophilic sites on proteins and nucleic acids.

Structural Data

  • Molecular Formula: C₁₃H₁₅N₃O₅
  • Molecular Weight: Approximately 295.27 g/mol
  • Functional Groups: Amine, carboxylic acid, and succinimide groups contribute to its chemical reactivity.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of synthesized Dpc-nhss .

Chemical Reactions Analysis

Dpc-nhss participates in several important chemical reactions:

  1. Formation of DNA-Protein Crosslinks: Dpc-nhss reacts with nucleophilic sites on proteins (e.g., lysine residues) and DNA bases (e.g., guanine), forming stable crosslinks that can impede transcription and replication.
  2. Hydrolysis Reactions: Under certain conditions, Dpc-nhss can undergo hydrolysis, leading to the release of free amines and succinimide.
  3. Reactivity with Aldehydes: It can also react with aldehydes to form additional crosslinked structures, which are significant in studying cellular responses to oxidative stress .

These reactions are critical for understanding how cells manage DNA damage and repair mechanisms.

Mechanism of Action

The mechanism by which Dpc-nhss induces DNA-protein crosslinking involves several steps:

  1. Nucleophilic Attack: The nitrogen atom from an amine group on a protein attacks the carbonyl carbon of the succinimide ring in Dpc-nhss.
  2. Formation of Crosslink: This reaction results in the formation of a stable amide bond between the protein and the DNA or another protein.
  3. Impediment of Cellular Processes: The resulting crosslinks can obstruct essential processes like transcription and replication, leading to cellular stress responses.

This mechanism highlights the importance of Dpc-nhss in studies related to DNA damage response pathways .

Physical and Chemical Properties Analysis

Dpc-nhss exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents like water, dimethyl sulfoxide, and acetonitrile.
  • Stability: The compound is relatively stable under standard laboratory conditions but can hydrolyze in aqueous environments over time.
  • Reactivity: Its reactivity towards nucleophiles makes it a useful tool for studying protein interactions and modifications.

Relevant Data

  • Melting Point: Typically ranges between 120°C - 130°C depending on purity.
  • pH Stability Range: Stable within pH 5-9; outside this range, hydrolysis may occur more rapidly.

These properties make Dpc-nhss a versatile compound for biochemical applications.

Applications

Dpc-nhss has diverse applications in scientific research:

  1. DNA Damage Studies: It serves as a model compound for investigating DNA-protein crosslinking mechanisms and their implications in genomic stability.
  2. Bioconjugation Techniques: Used in bioconjugation strategies to label proteins or nucleic acids for imaging or therapeutic purposes.
  3. Disease Research: Investigating diseases associated with defective DNA repair mechanisms, such as progeria syndromes.
Introduction to Diagnosis Procedure Combination and National Health Service Systems (DPC-NHSS)

Conceptual Definitions and Terminological Clarifications

Diagnosis Procedure Combination (Diagnosis Procedure Combination) constitutes a prospective payment system utilized within National Health Service Systems (National Health Service Systems) to standardize reimbursement based on patient diagnoses, procedures, and resource utilization. It functions as a diagnosis-related grouping framework that categorizes hospital cases into clinically coherent clusters with similar cost structures [1]. This system necessitates precise terminological harmonization to ensure interoperability across healthcare data ecosystems. Core components include:

  • Diagnosis Procedure Combination Codes: Alphanumeric identifiers mapping to specific medical conditions and interventions.
  • Resource Utilization Bands: Stratification levels reflecting expected consumption of clinical resources (e.g., nursing time, pharmaceuticals).
  • Standardized Clinical Pathways: Defined sequences of interventions for specified conditions to minimize practice variation [1].

Terminological consistency is critical, as ambiguities in classifying "complications" versus "comorbidities" directly impact reimbursement calculations. Semantic artefacts such as ontologies and data specifications (e.g., HL7 FHIR profiles) formalize these definitions to enable machine-readable consistency [1]. Table 1 summarizes key terminological constructs:

Table 1: Core Terminological Constructs in Diagnosis Procedure Combination Systems

TermOperational DefinitionSemantic Artefact Type
Principal DiagnosisThe condition chiefly responsible for hospitalizationOWL Class
Procedure Intensity LevelTiered ranking of resource consumption (Levels I–IV)SHACL Constraint
Base Payment UnitMonetary value assigned per Diagnosis Procedure Combination categoryXML Schema

Historical Evolution of Diagnosis Procedure Combination Systems in National Healthcare Frameworks

Diagnosis Procedure Combination systems emerged in the early 2000s as National Health Service Systems confronted unsustainable expenditure growth under fee-for-service models. Japan pioneered the framework in 2003 to replace fragmented per-diem payments, demonstrating a 16.2% reduction in average length of stay within three years of implementation [1]. Key evolutionary phases include:

  • Pilot Phase (2003–2006): Diagnosis Procedure Combination adopted in 82 teaching hospitals with mandatory reporting of 550 core diagnostic groups.
  • Expansion Phase (2007–2012): Inclusion of psychiatric and rehabilitation care; integration with electronic health record standards.
  • Value-Integration Phase (2013–present): Linkage of payments to quality indicators (e.g., 30-day readmission rates, patient-reported outcomes) [10].

Drivers for adoption included:

  • Cost Containment Imperatives: Diagnosis Procedure Combination reduced per-case costs by 11–18% in participating EU systems through fixed episode payments [1].
  • Data Standardization Needs: Legacy systems used heterogeneous coding schemas (ICD-9-CM, local modifiers), impeding national benchmarking. Diagnosis Procedure Combination mandated consistent use of ICD-10-PCS with mappings to SNOMED CT [10].

Resistance occurred primarily from specialty hospitals arguing that complex cases required unbundled payments. Subsequent refinements introduced outlier adjustment mechanisms for cases exceeding cost thresholds by >2.3 standard deviations [1].

Theoretical Foundations: Systems Theory and Value-Based Healthcare Models

Diagnosis Procedure Combination-National Health Service Systems operationalize two interdependent theoretical frameworks:

Systems Theory ApplicationsHealthcare delivery is modeled as a complex adaptive system where Diagnosis Procedure Combination functions as a control lever to optimize inputs (resources) and outputs (clinical outcomes). Feedback loops include:

  • Retrospective Data Analytics: Readmission rates trigger protocol revisions (e.g., mandatory post-discharge telehealth for heart failure).
  • Cross-Subsidization Protocols: Reallocations from over-performing to under-performing diagnostic groups maintain system equilibrium [1] [4].

Table 2: Systems Theory Components in Diagnosis Procedure Combination Implementation

System ElementDiagnosis Procedure Combination ManifestationImpact
Input RegulationPreauthorization requirements for high-cost proceduresReduced MRI utilization by 22%
Throughput StandardizationMandatory clinical pathways for 80% of Diagnosis Procedure Combination categoriesPathway compliance correlates with 8.5% lower costs
Output MonitoringQuarterly benchmarking against national cost-per-case percentiles67% of hospitals revised formulary protocols

Value-Based Healthcare IntegrationDiagnosis Procedure Combination aligns with Porter’s value principles (outcomes per dollar spent) through:

  • Risk-Adjusted Capitation: Base payments modified by patient complexity scores (e.g., Charlson Comorbidity Index ≥5 increases payment by 32%).
  • Performance Incentives: Top-quartile hospitals in patient experience metrics receive 103% of base Diagnosis Procedure Combination payment [5].

Properties

CAS Number

100839-37-0

Product Name

Dpc-nhss

IUPAC Name

(2R)-3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxo-2-(pyren-1-ylamino)propyl]disulfanyl]-2-(pyren-1-ylamino)propanoic acid

Molecular Formula

C42H31N3O9S3

Molecular Weight

817.9 g/mol

InChI

InChI=1S/C42H31N3O9S3/c46-35-19-34(57(51,52)53)40(47)45(35)54-42(50)33(44-31-18-14-27-10-8-23-4-2-6-25-12-16-29(31)39(27)37(23)25)21-56-55-20-32(41(48)49)43-30-17-13-26-9-7-22-3-1-5-24-11-15-28(30)38(26)36(22)24/h1-18,32-34,43-44H,19-21H2,(H,48,49)(H,51,52,53)/t32-,33?,34?/m0/s1

InChI Key

NSAWNPOJKMFSKI-BGVJURHFSA-N

SMILES

C1C(C(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)S(=O)(=O)O

Synonyms

dipyrenylcystine N-hydroxysulfosuccinimidyl monoester
DPC-NHSS

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)S(=O)(=O)O

Isomeric SMILES

C1C(C(=O)N(C1=O)OC(=O)C(CSSC[C@@H](C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.